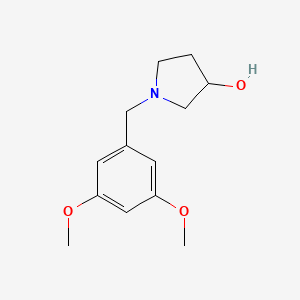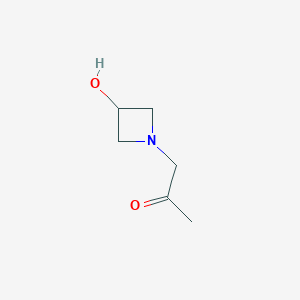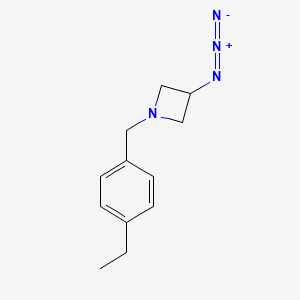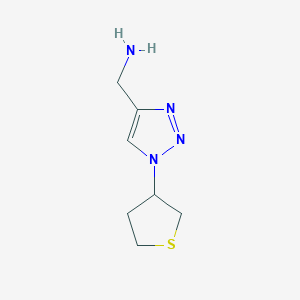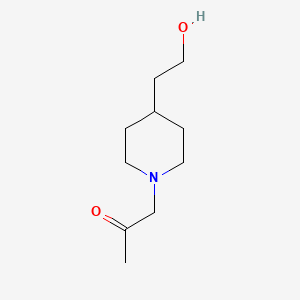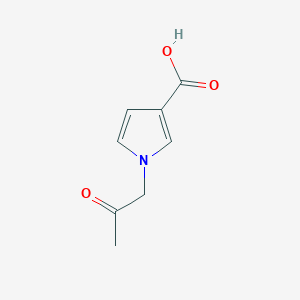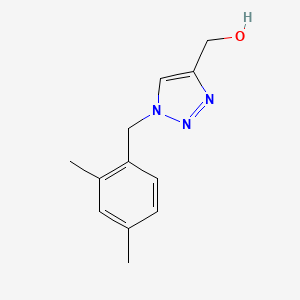
1-(3-Azidoazetidin-1-yl)pentan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)pentan-1-one, also known as 3-azidoazetidine-1-one, is a versatile and important compound in the field of organic synthesis. It is a five-membered cyclic compound containing an azido group and an azetidine ring. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity : A study on the synthesis of heterocyclic compounds and their potential anticancer activity against bone cancer cell lines illustrates the broader context of azetidine derivatives in medical research. The compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one was synthesized and showed promising in vitro anticancer activities, which points towards the value of such compounds in developing treatments for cancer (Lv et al., 2019).
Methodological Advances in Synthesis : Research on the synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane underscores the methodological advances in accessing small, functionalized ring systems. Such work demonstrates the utility of azido compounds in synthesizing complex structures, which are of interest for medicinal chemistry and material science (Goh et al., 2014).
Bioisostere Applications : Investigations into the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under "click" reaction conditions highlight the role of azetidine and azido groups in the synthesis of bioisosteres. This research emphasizes the importance of these functional groups in creating compounds that can mimic biological molecules, potentially leading to new drug discoveries (Sitte et al., 2020).
Neurotransmitter Reuptake Inhibitors : The development of azetidine derivatives, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs, has been explored for their selective inhibition of dopamine and norepinephrine transporters. This research indicates the potential of azetidine-based compounds in treating conditions related to neurotransmitter regulation, such as cocaine addiction (Meltzer et al., 2006).
Boron Neutron Capture Therapy (BNCT) : The compound 3-[5-{2-(2,3-Dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, related to the azetidine family, has been synthesized for use in BNCT, a cancer treatment method. This highlights the role of such compounds in developing novel therapeutic agents (Byun et al., 2006).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-3-4-8(13)12-5-7(6-12)10-11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRPPVUDQWWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)


